REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[CH:8]([CH3:10])[CH3:9].[BrH:13].OO.S([O-])([O-])=O.[Na+].[Na+]>>[Br:13][C:5]1[CH:6]=[C:7]([CH:8]([CH3:10])[CH3:9])[C:2]([F:1])=[CH:3][C:4]=1[O:11][CH3:12] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C(C)C)OC
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 30° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the quench temperature at <20° C
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with 2 M KHCO3 (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flushed with heptane (50 ml) at 30-40° C. under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |